(2E)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-28-15-9-13(10-16(29-2)19(15)30-3)6-7-17(26)23-20-24-25-21(33-20)32-12-18(27)22-11-14-5-4-8-31-14/h4-10H,11-12H2,1-3H3,(H,22,27)(H,23,24,26)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRKCZPSRIWWMB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps. The process begins with the preparation of the furan-2-ylmethyl carbamoyl intermediate, which is then reacted with a thiadiazole derivative. The final step involves the coupling of this intermediate with a trimethoxyphenylprop-2-enamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. The structural characteristics of thiadiazoles contribute to their effectiveness against a range of pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound may share similar mechanisms with other thiadiazole derivatives that have demonstrated cytostatic effects against various cancer cell lines. For example, research has highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives in targeting cancer cells through apoptosis induction and cell cycle arrest . The specific interactions of this compound with cellular targets could lead to novel cancer therapies.
Synergistic Effects with Antibiotics
Recent studies have explored the synergistic interactions between thiadiazole derivatives and established antibiotics like Amphotericin B. The combination has shown enhanced efficacy against resistant strains of pathogens while reducing the required dosage of antibiotics, thereby minimizing toxicity . This suggests that (2E)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide could play a role in developing combination therapies for infectious diseases.
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from accessible precursors such as furan derivatives and thiadiazoles. Various synthetic strategies have been employed to optimize yield and purity, including methods like Mannich reactions and cyclization processes that leverage the reactivity of functional groups present in the molecule .
Antimicrobial Activity Study
A study conducted on similar thiadiazole derivatives revealed their effectiveness against specific bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a clear correlation between structural modifications in the thiadiazole ring and increased antimicrobial potency .
Anticancer Research
In vitro studies on compounds related to this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that further exploration into this compound could yield valuable insights into its potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiadiazole Derivatives | Inhibition of bacterial growth |
| Anticancer | 1,3,4-Thiadiazoles | Induction of apoptosis in cancer cells |
| Synergistic Effects | Combination with Amphotericin B | Enhanced efficacy against resistant strains |
Mechanism of Action
The mechanism of action of (2E)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Key Insights and Limitations
- Structural vs. Functional Divergence : Despite ~80% similarity to Trimethoxyphenyl-thiadiazole A , Compound X shows distinct CYP3A4 inhibition profiles, highlighting the limitations of structural metrics alone .
- Methodological Variability : QSAR models prioritize population-wide comparisons, whereas Tanimoto-based methods focus on pairwise similarities. Integrating both approaches provides a holistic view.
Biological Activity
The compound (2E)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structure and Properties
The structure of the compound features:
- A thiadiazole ring , which contributes to its biological activity.
- A furan moiety , known for its role in various pharmacological applications.
- A trimethoxyphenyl group , enhancing lipophilicity and potential receptor interactions.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. In studies involving similar compounds:
- Antibacterial Effects : Thiadiazole derivatives have shown inhibitory effects against Gram-positive and Gram-negative bacteria. For example, compounds with a thiadiazole structure demonstrated activity against Staphylococcus epidermidis and Klebsiella pneumoniae .
- Fungal Activity : Some derivatives also exhibited antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial activity .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cytotoxicity : Compounds containing the thiadiazole ring were tested against various cancer cell lines such as HEPG2 (liver carcinoma) and Jurkat (T-cell leukemia). Results indicated moderate to high cytotoxicity compared to standard drugs like doxorubicin .
- Mechanism of Action : The mechanism often involves interaction with DNA and inhibition of cancer cell proliferation through apoptosis induction . For instance, molecular dynamics simulations have shown that certain thiadiazole derivatives interact with proteins involved in cell survival pathways .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects:
- Inhibition of Inflammatory Markers : Studies have indicated that these compounds can reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The results showed that certain modifications to the thiadiazole structure significantly enhanced antibacterial and anticancer activities .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that substituents on the thiadiazole ring greatly influence biological activity. For instance, electron-donating groups on the phenyl ring were found to enhance cytotoxic activity against specific cancer cell lines .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for optimizing the yield of this compound?
- Methodology : The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions in polar aprotic solvents (e.g., DMF) with iodine and triethylamine as catalysts. For example, cyclization of intermediate thioureas under reflux in acetonitrile (1–3 minutes) followed by DMF-mediated cyclization has been reported to yield thiadiazole cores efficiently . Adjusting reaction times and stoichiometric ratios of sulfur-containing precursors (e.g., sulfanyl acetamides) can improve yield.
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of - and -NMR spectroscopy to verify the presence of key moieties (e.g., furan-2-yl methyl, 3,4,5-trimethoxyphenyl). Mass spectrometry (HRMS) is critical for confirming molecular weight. For the (2E)-stereochemistry, NOESY or COSY NMR experiments can validate the trans-configuration of the propenamide group .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Stability studies should include HPLC monitoring under assay conditions (e.g., 37°C, 24 hours). The thiadiazole and enamide groups may hydrolyze under acidic/basic conditions, requiring pH-controlled environments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4,5-trimethoxyphenyl group?
- Methodology : Synthesize analogs with modified aryl groups (e.g., mono-/dimethoxy, halogenated phenyl) and compare biological activity (e.g., cytotoxicity, enzyme inhibition). The trimethoxy motif is associated with tubulin binding in anticancer research; use molecular docking to assess interactions with β-tubulin .
Q. What experimental strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC values)?
- Methodology : Replicate assays across multiple cell lines or enzymatic batches to rule out variability. Validate target engagement via competitive binding assays (e.g., SPR, ITC). Conflicting NMR data may arise from impurities; repurify the compound and reacquire spectra with higher field instruments (≥500 MHz) .
Q. How can the compound’s mechanism of action be elucidated when preliminary data suggests off-target effects?
- Methodology : Employ proteomics (e.g., affinity pull-down + LC-MS/MS) to identify binding partners. Use CRISPR-Cas9 knockout models to validate target specificity. For thiadiazole derivatives, redox activity (e.g., ROS generation) should be quantified via fluorescence probes (e.g., DCFH-DA) .
Q. What analytical techniques are recommended for detecting degradation products during long-term storage?
- Methodology : Use UPLC-QTOF-MS with photodiode array detection to separate and identify degradation impurities. Accelerated stability studies (40°C/75% RH, 1–3 months) can predict shelf-life. Thiol-containing degradation products (from sulfanyl group hydrolysis) may require derivatization (e.g., Ellman’s assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
